5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

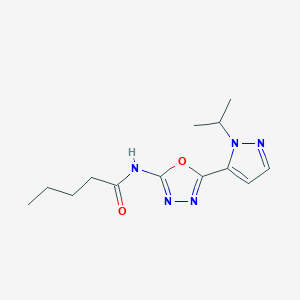

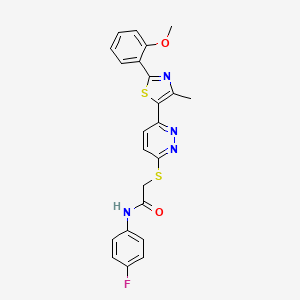

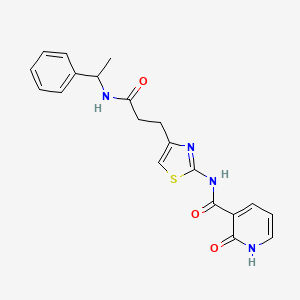

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that contains a thiophene ring, a pyrrole ring, and a carboxylic acid group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is a functional group often found in organic compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives . Another method involves the Fiesselmann synthesis, which generates 3-hydroxy-2-thiophene carboxylic derivatives through the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a pyrrole ring, and a carboxylic acid group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various types of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Applications De Recherche Scientifique

Chemical Properties and Synthesis Approaches

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, as part of thiophene derivatives, has shown significant interest due to its unique chemical properties that allow it to act as a crucial intermediate in various chemical reactions. Thiophene derivatives, including those similar in structure to this compound, have been widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Furthermore, the synthesis of thiophene derivatives has attracted considerable attention, with numerous known synthetic methods being modified and improved. These derivatives are also utilized in organic materials owing to their electronic properties, highlighting their versatility beyond pharmaceutical applications (D. Xuan, 2020).

Biological Interactions and Carcinogenicity Studies

A study reviewed the biological activity of thiophene analogues, specifically evaluating the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl. These compounds were synthesized and evaluated for potential carcinogenicity. Their activity profiles observed in vitro were consistent with their known chemistry, indicating potential carcinogenicity but also casting doubt upon their capability of eliciting tumors in vivo. This research sheds light on the importance of in vitro predictions of potential carcinogenicity for structurally new compounds, emphasizing the need for thorough evaluation before concluding their effects (J. Ashby et al., 1978).

Catalytic and Synthetic Applications

The pyranopyrimidine core, which can be related structurally to this compound, is essential in the medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. Research on hybrid catalysts for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through a one-pot multicomponent reaction highlights the innovation in this area. This review emphasizes the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, showcasing the evolution of synthetic methods to improve efficiency and sustainability in the synthesis of complex molecules (Mehul P. Parmar et al., 2023).

Orientations Futures

Thiophene-based analogs, including 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, continue to attract interest due to their potential as biologically active compounds . Future research may focus on developing more efficient and selective syntheses of thiophene derivatives, exploring their biological activities, and investigating their potential applications in various fields .

Mécanisme D'action

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, leading to their diverse biological effects .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives are generally influenced by their chemical structure .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Action Environment

The action of thiophene derivatives can be influenced by a variety of factors, including the chemical environment and the presence of other compounds .

Propriétés

IUPAC Name |

5-thiophen-3-yl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-2-1-7(10-8)6-3-4-13-5-6/h1-5,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHBXSDONFXAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564972.png)

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)

![7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2564976.png)